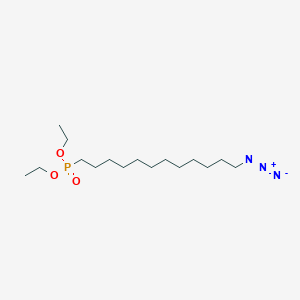
Diethyl-12-azidododecylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl-12-azidododecylphosphonate is a specialized organophosphorus compound characterized by the presence of an azido group and a phosphonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-12-azidododecylphosphonate typically involves the reaction of diethyl phosphite with 12-bromododecane, followed by the introduction of the azido group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The overall reaction can be summarized as follows:
Nucleophilic Substitution: Diethyl phosphite reacts with 12-bromododecane in the presence of a base to form diethyl-12-bromododecylphosphonate.
Azidation: The bromine atom in diethyl-12-bromododecylphosphonate is then replaced by an azido group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl-12-azidododecylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phosphonate ester can undergo oxidation to form phosphonic acid derivatives.
Common Reagents and Conditions
Substitution: Sodium azide in DMF for azidation.
Reduction: Hydrogen gas with a palladium catalyst for reduction to amine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation of the phosphonate ester.
Major Products Formed
Substitution: Various azido derivatives.
Reduction: Amino derivatives.
Oxidation: Phosphonic acid derivatives.
Aplicaciones Científicas De Investigación
Diethyl-12-azidododecylphosphonate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of functionalized polymers and materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Bioconjugation: Utilized in the modification of biomolecules for various biological studies.
Mecanismo De Acción
The mechanism of action of diethyl-12-azidododecylphosphonate involves its ability to undergo nucleophilic substitution and reduction reactions. The azido group can be converted to an amine, which can then interact with various biological targets. The phosphonate ester moiety can also participate in biochemical pathways, potentially inhibiting enzymes or interacting with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphonate: A simpler analog without the azido group.
12-azidododecane: Lacks the phosphonate ester moiety.
Diethyl-12-bromododecylphosphonate: Precursor in the synthesis of diethyl-12-azidododecylphosphonate.
Uniqueness
This compound is unique due to the presence of both the azido group and the phosphonate ester, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with specific properties.
Propiedades
Fórmula molecular |
C16H34N3O3P |
|---|---|
Peso molecular |
347.43 g/mol |
Nombre IUPAC |
1-azido-12-diethoxyphosphoryldodecane |
InChI |
InChI=1S/C16H34N3O3P/c1-3-21-23(20,22-4-2)16-14-12-10-8-6-5-7-9-11-13-15-18-19-17/h3-16H2,1-2H3 |
Clave InChI |
OFYVOAVZSBUEGN-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCCCCCCCCCCCN=[N+]=[N-])OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14126746.png)
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B14126758.png)
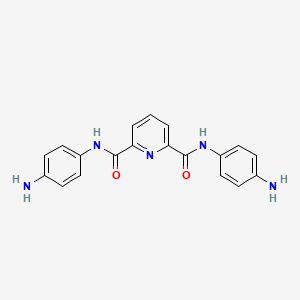
![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)

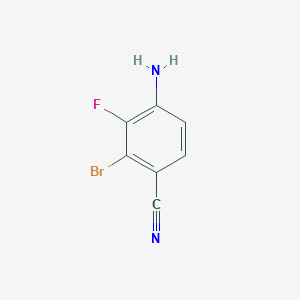
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14126782.png)
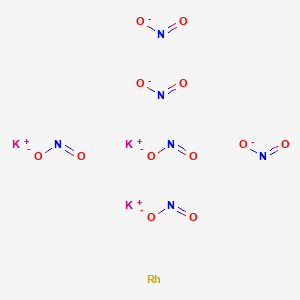

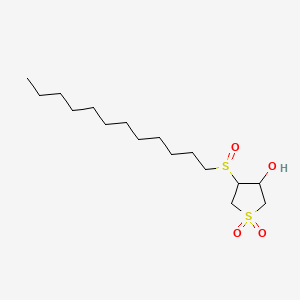
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)urea](/img/structure/B14126799.png)
![3-(3-methylphenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126809.png)
![Methanone, [4-(3,5-difluorophenyl)-2H-1,2,3-triazol-2-yl]-4-Morpholinyl-](/img/structure/B14126826.png)
![N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine](/img/structure/B14126832.png)
